青铜

描述

Bronze is an alloy traditionally composed of copper and tin. Modern bronze typically consists of 88 percent copper and 12 percent tin . This alloy is historically significant and continues to have wide applications. The earliest bronze artifacts date back to around 4500 BCE, with the Bronze Age marking a period where bronze was the hardest metal in widespread use . Bronze is harder than pure copper and iron, more fusible, and more resistant to corrosion .

科学研究应用

Bronze has numerous applications in scientific research:

Chemistry: Used in electrochemical studies due to its conductive properties.

Biology: Bronze artifacts are studied to understand ancient biological processes and preservation techniques.

Medicine: Bronze surgical instruments were used historically and are studied for their antimicrobial properties.

作用机制

Target of Action

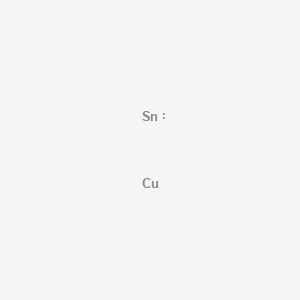

Bronze, an alloy primarily composed of copper (Cu) and tin (Sn), has been used for various applications since ancient times. Its preservation is critical, especially for bronzeware that forms a significant part of cultural heritage . While bronze itself doesn’t have specific molecular targets, let’s consider the protective coatings applied to bronze surfaces.

One such coating involves a composite hydrogel loaded with a corrosion inhibitor called benzotriazole (BTA). The primary target here is the bronze surface itself. BTA inhibits corrosion by interacting with the copper substrate, preventing further oxidation and rusting.

Mode of Action

The composite hydrogel coating, containing BTA, adheres to the bronze surface. When in contact with the copper substrate, cyclodextrin (Cyc-g-β-CD), which acts as the carrier for BTA, releases the loaded BTA. This inhibits corrosion by preventing further oxidation and rust formation .

Action Environment

Environmental factors significantly influence bronze preservation. Humidity, temperature, and exposure to pollutants impact the gel coating’s efficacy. Proper storage conditions are crucial for maintaining the protective effect.

准备方法

Synthetic Routes and Reaction Conditions: Bronze can be prepared by melting copper and tin together. The typical process involves heating copper to its melting point (around 1085°C) and then adding tin, which melts at a lower temperature (around 232°C). The mixture is then stirred to ensure homogeneity and poured into molds to solidify .

Industrial Production Methods: In industrial settings, bronze is often produced using continuous casting or extrusion processes. Continuous casting involves pouring molten bronze into a mold to create long bars or rods, which are then cut to size. Extrusion involves forcing molten bronze through a die to create specific shapes . Additive manufacturing techniques, such as selective laser melting and electron beam melting, are also used to produce complex bronze parts .

Types of Reactions:

Reduction: Bronze can be reduced back to its metallic form using reducing agents like hydrogen gas.

Substitution: Bronze can undergo substitution reactions where other metals like aluminum or manganese replace tin in the alloy.

Common Reagents and Conditions:

Oxidation: Requires exposure to air or oxygen.

Reduction: Typically involves hydrogen gas at high temperatures.

Substitution: Involves adding other metals to the molten copper during the alloying process.

Major Products:

Oxidation: Copper oxide and copper carbonate.

Reduction: Pure copper and tin.

Substitution: Aluminum bronze, manganese bronze, etc.

相似化合物的比较

Brass: An alloy of copper and zinc.

Aluminum Bronze: Contains aluminum as the primary alloying element.

Manganese Bronze: Known for its high strength and resistance to seawater corrosion.

Uniqueness of Bronze: Bronze’s unique combination of hardness, corrosion resistance, and fusibility makes it distinct from other copper alloys. Its historical significance and wide range of applications further highlight its uniqueness .

属性

IUPAC Name |

copper;tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39445-33-5, 12019-69-1 | |

| Record name | Copper, compd. with tin (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, compd. with tin (6:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12597-70-5 | |

| Record name | Bronze | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronze | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical composition of bronze?

A1: Bronze is an alloy primarily composed of copper (Cu) and tin (Sn). The specific proportions of these elements can vary, leading to different types of bronze with distinct properties. For instance, high-tin bronzes unearthed from the Terracotta Warriors pits contain a higher tin content compared to other bronze weapons from the same period [].

Q2: How does the addition of tin affect the properties of bronze?

A2: Tin enhances the hardness and corrosion resistance of copper. The specific effect depends on the amount of tin added. For example, bronze weapons with higher tin content from the Terracotta Warriors exhibit superior tenacity [], while low tin content (around 1%) in votive sword fragments from the Arzachena hoard resulted in poor weapon quality, confirming their ceremonial purpose [].

Q3: Are there other elements found in bronze besides copper and tin?

A3: Yes, trace elements such as lead (Pb), zinc (Zn), arsenic (As), antimony (Sb), bismuth (Bi), selenium (Se), tellurium (Te), cobalt (Co), nickel (Ni), molybdenum (Mo), gold (Au), and silver (Ag) can be present in bronze. These trace elements can offer insights into the provenance of the copper ore used in bronze production [, ]. For example, the presence of local lead isotopes in bronze implements from Nuragic Sardinia suggests local manufacturing using lead from the Iglesiente-Sulcis district or Funtana Raminosa [].

Q4: What analytical techniques are used to study the composition of ancient bronze?

A4: Various techniques are employed, including Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) [], X-ray fluorescence (XRF) [], Energy-dispersive X-ray spectroscopy (EDX) [, ], Auger electron spectroscopy (AES) [], and lead isotope analysis [].

Q5: What is bronze disease and how does it affect bronze artifacts?

A5: Bronze disease is a form of corrosion primarily caused by chloride ions (Cl-), leading to the formation of copper chlorides like atacamite and paratacamite. These corrosion products appear as needle-like or rhombic structures on the bronze surface, causing structural damage [].

Q6: Are there any alternatives to AMT for bronze conservation?

A6: Yes, plant extracts like Robinia pseudoacacia L. fruit extract show promise as green corrosion inhibitors for bronze. While effective at certain concentrations, these extracts require further research to optimize their performance and address potential drawbacks, such as fungal growth at higher concentrations [].

Q7: What are some common applications of bronze in ancient times?

A7: Bronze was widely used for crafting tools, weapons, vessels, and decorative objects. Examples include bronze swords, axes, bowls, and lifting cylinders, showcasing the versatility of this alloy in different cultures [, ].

Q8: How can we trace the origin of copper used in ancient bronze artifacts?

A8: Analyzing the trace elements and lead isotope ratios in bronze objects can help determine the source of the copper ore. Matching these signatures to known copper ore deposits allows researchers to trace trade routes and understand ancient metallurgical practices [, ].

Q9: What can bronze artifacts tell us about ancient societies?

A9: Bronze artifacts provide valuable insights into various aspects of past civilizations, including their technological advancements, trade networks, social structure, and ritual practices. The type, style, and decoration of bronze objects can be indicative of cultural exchange and local traditions [, , , ]. For example, the presence of Mitannian-style cylinder seals at Tel Burna sheds light on the cultural interactions and influence of the Mitannian civilization in the region during the Late Bronze Age [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)

![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(DIPHENYLMETHYL)ACETAMIDE](/img/structure/B228303.png)